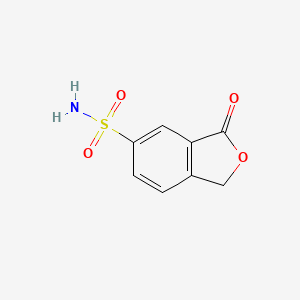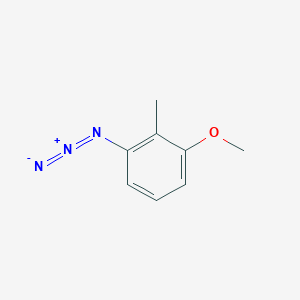![molecular formula C11H20O2Si B15309652 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal is an organic compound that features a pent-2-ynal backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is of interest in organic synthesis due to its unique reactivity and the protective role of the TBDMS group, which can be selectively removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of a suitable precursor, such as 5-hydroxypent-2-ynal, is reacted with TBDMSCl in an aprotic solvent like dichloromethane.
Formation of this compound: The protected hydroxyl group forms the desired compound under mild conditions, typically at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products
Oxidation: 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynoic acid.
Reduction: 5-[(Tert-butyldimethylsilyl)oxy]pent-2-yn-1-ol.
Substitution: 5-hydroxypent-2-ynal.
Scientific Research Applications
5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal involves its reactivity towards nucleophiles and electrophiles. The TBDMS group provides steric protection, allowing selective reactions at the aldehyde or alkyne functionalities. The compound can participate in nucleophilic addition, electrophilic substitution, and cycloaddition reactions, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one: Similar structure but with a ketone group instead of an aldehyde.
5-[(Tert-butyldimethylsilyl)oxy]pent-2-yn-1-ol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal is unique due to its combination of an alkyne and an aldehyde group, providing versatile reactivity. The presence of the TBDMS group offers selective protection, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20O2Si |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypent-2-ynal |
InChI |
InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,8,10H2,1-5H3 |
InChI Key |
JRAGDQSEYMJYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


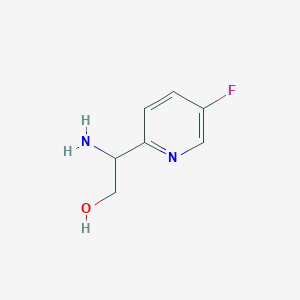
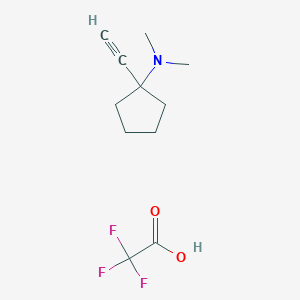

![Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B15309598.png)
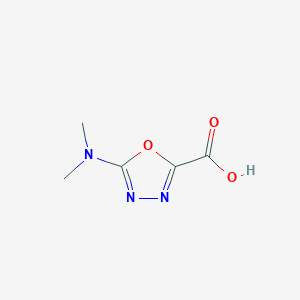
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)
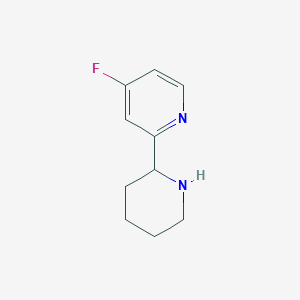

![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
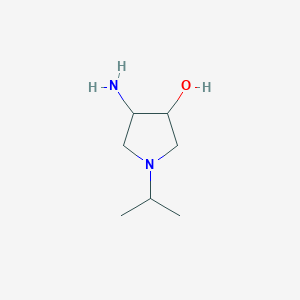
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
